![molecular formula C18H24N8O B2606293 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2320179-40-4](/img/structure/B2606293.png)
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a triazolo ring, and a pyridazine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, aromatic 7-R1-8-R2-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines reacted with lithium diphenyl- and methyl (phenyl)phosphides in THF at lower temperature to give nucleophilic addition products to the C4 atom .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various spectroscopic techniques such as IR, 1H, 13C, and 31P NMR, and mass spectra and X-ray analysis . The structure of the isolated compounds was confirmed by these methods .Chemical Reactions Analysis
Reactions of aromatic pyrazolo[5,1-c][1,2,4]triazines with carbon-centered nucleophiles such as Grignard reagents, butyl-, and phenyllithiums led to the formation of addition products to C4 or N1, depending on the substituents in the triazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, some compounds show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% . They also exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10−4 to 10−6 cm2 V−1 s−1 .Scientific Research Applications
a. Antimalarial Activity: Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have demonstrated potent antimalarial activity . Researchers are investigating whether this compound could be developed into an effective antimalarial drug.
b. Antidepressant Properties: The same class of compounds has also shown antidepressant activity . Scientists are exploring whether our compound could be a novel antidepressant agent.
c. Antileishmanial Activity: Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. The compound’s antileishmanial potential is being investigated .
Energetic Materials
The compound’s properties make it interesting for applications in energetic materials:
a. Insensitive Explosives: Compounds 1–9, including our compound, exhibit insensitivity while maintaining good thermal stability and detonation properties. This highlights their potential as energetic materials .
Heterocyclic Chemistry
The compound’s heterocyclic structure opens up possibilities in synthetic chemistry:
a. Novel Synthesis Routes: The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has led to structurally novel derivatives. These compounds could serve as building blocks for drug development .
Other Biological Applications
Beyond the fields mentioned above, consider these additional applications:
a. Antimicrobial and Antiviral Properties: Fused 1,2,4-triazines have been explored for their antimicrobial and antiviral activities . Our compound’s unique structure may contribute to these properties.
b. Anxiolytic and Antimycobacterial Activity: Heterobicyclic nitrogen systems containing 1,2,4-triazines have displayed anxiolytic, antimycobacterial, and other diverse biological activities .
Future Directions
The future directions for this compound could involve further exploration of its potential applications in various fields such as photonics, catalysis, and as reagents for peptide synthesis . Additionally, the design of next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group(s) could be a promising direction .
properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O/c1-18(2,3)17-21-20-14-6-7-15(22-26(14)17)25-10-13(11-25)24(5)16(27)12-8-19-23(4)9-12/h6-9,13H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZCFMZFLXVVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CN(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.